(6-Pyridin-4-ylpyridin-3-yl)methanamine;trihydrochloride
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Overview
Description
(6-Pyridin-4-ylpyridin-3-yl)methanamine;trihydrochloride is a chemical compound with significant potential in various scientific research fields. This compound is characterized by its unique structure, which includes two pyridine rings connected by a methanamine group, and it is commonly used in its trihydrochloride salt form.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Pyridin-4-ylpyridin-3-yl)methanamine;trihydrochloride typically involves the reaction of 4-bromopyridine with 3-pyridylmethanamine under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in a solvent like dimethylformamide. The resulting product is then treated with hydrochloric acid to obtain the trihydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified through recrystallization or other suitable methods to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
(6-Pyridin-4-ylpyridin-3-yl)methanamine;trihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide are often employed in substitution reactions.
Major Products Formed
Oxidation: N-oxides of the pyridine rings.
Reduction: Various amine derivatives.
Substitution: Substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
(6-Pyridin-4-ylpyridin-3-yl)methanamine;trihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of (6-Pyridin-4-ylpyridin-3-yl)methanamine;trihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
(6-Methylpyridin-3-yl)methanamine: Similar structure but with a methyl group instead of a pyridine ring.
(3-(1H-pyrazol-3-yl)pyridin-4-yl)methanamine: Contains a pyrazole ring instead of a second pyridine ring.
Uniqueness
(6-Pyridin-4-ylpyridin-3-yl)methanamine;trihydrochloride is unique due to its dual pyridine ring structure, which imparts distinct chemical and biological properties. This structure allows for versatile interactions in various chemical reactions and biological systems, making it a valuable compound in research and industrial applications.
Properties
IUPAC Name |
(6-pyridin-4-ylpyridin-3-yl)methanamine;trihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3.3ClH/c12-7-9-1-2-11(14-8-9)10-3-5-13-6-4-10;;;/h1-6,8H,7,12H2;3*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSFBUEYZSOYBFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1CN)C2=CC=NC=C2.Cl.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14Cl3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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